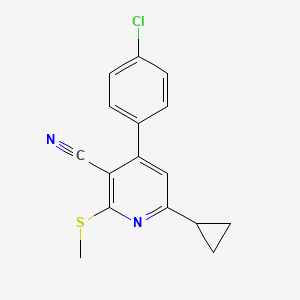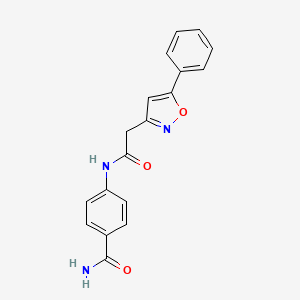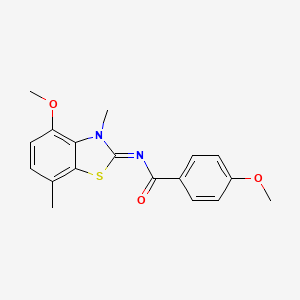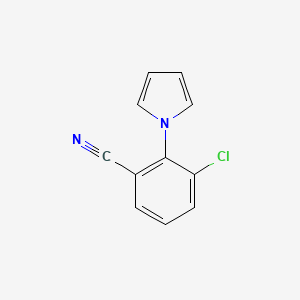
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile, also known as CPP-109, is a chemical compound that has gained attention in the scientific community for its potential use in treating addiction and other neurological disorders.
Mécanisme D'action
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile is a selective inhibitor of the enzyme, histone deacetylase (HDAC). HDACs are involved in the regulation of gene expression, and inhibition of HDACs can lead to changes in gene expression that may be beneficial in treating addiction and other neurological disorders. Specifically, inhibition of HDACs by 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile leads to an increase in the expression of genes involved in synaptic plasticity, which is thought to be important in the formation of drug-associated memories.
Biochemical and Physiological Effects:
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile has been shown to increase the expression of genes involved in synaptic plasticity, which may be beneficial in treating addiction and other neurological disorders. In addition, 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in reward pathways and mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile is its specificity for HDAC inhibition, which reduces the potential for off-target effects. However, one limitation of 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile is its poor solubility in water, which can make it difficult to administer in lab experiments.
Orientations Futures
For research on 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile include investigating its potential use in treating other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosing and administration of 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile in humans. Finally, research is needed to identify potential side effects and safety concerns associated with the use of 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile.
In conclusion, 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile has shown promise in treating addiction and other neurological disorders. Its specificity for HDAC inhibition and potential to increase synaptic plasticity make it an attractive candidate for further research. However, more studies are needed to determine its safety and effectiveness in humans.
Méthodes De Synthèse
The synthesis of 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile involves several steps, including the reaction of 4-chlorobenzaldehyde with cyclopropylamine to form 4-(cyclopropylamino)benzaldehyde. This intermediate is then reacted with methyl thiocyanate to form 4-(cyclopropylamino)-2-(methylthio)benzaldehyde, which is further reacted with cyanoacetic acid to form 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile has been studied for its potential use in treating addiction, specifically cocaine and nicotine addiction. Studies have shown that 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile can reduce drug-seeking behavior and prevent relapse in animal models. In addition, 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile has shown promise in treating other neurological disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-20-16-14(9-18)13(8-15(19-16)11-2-3-11)10-4-6-12(17)7-5-10/h4-8,11H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPVNHMTYTYILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(4-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2629220.png)
![Ethyl 2-{2,4,5-trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetate](/img/structure/B2629225.png)
![9-(4-chlorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)



![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-ethylamino]-N-propan-2-ylacetamide](/img/structure/B2629232.png)



![Ethyl 5-(3-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2629236.png)

